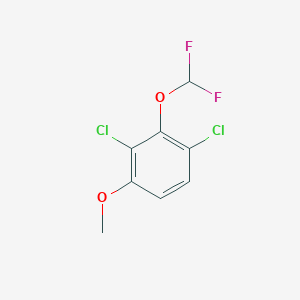

2,4-Dichloro-3-(difluoromethoxy)anisole

CAS No.: 1806321-26-5

Cat. No.: VC2755149

Molecular Formula: C8H6Cl2F2O2

Molecular Weight: 243.03 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1806321-26-5 |

|---|---|

| Molecular Formula | C8H6Cl2F2O2 |

| Molecular Weight | 243.03 g/mol |

| IUPAC Name | 1,3-dichloro-2-(difluoromethoxy)-4-methoxybenzene |

| Standard InChI | InChI=1S/C8H6Cl2F2O2/c1-13-5-3-2-4(9)7(6(5)10)14-8(11)12/h2-3,8H,1H3 |

| Standard InChI Key | UUSGUEMCPUXFIV-UHFFFAOYSA-N |

| SMILES | COC1=C(C(=C(C=C1)Cl)OC(F)F)Cl |

| Canonical SMILES | COC1=C(C(=C(C=C1)Cl)OC(F)F)Cl |

Introduction

2,4-Dichloro-3-(difluoromethoxy)anisole is an organic compound with the molecular formula C₈H₆Cl₂F₂O₂ and a molecular weight of 243.03 g/mol. This compound features a unique structure characterized by two chlorine atoms, two fluorine atoms, a methoxy group, and an anisole framework, contributing to its distinctive chemical properties and reactivity. It is utilized in various scientific and industrial applications, particularly in the synthesis of more complex organic compounds and agrochemicals.

Synthesis of 2,4-Dichloro-3-(difluoromethoxy)anisole

The synthesis of 2,4-Dichloro-3-(difluoromethoxy)anisole typically involves specific organic reactions. A common method involves the reaction of 2,4-dichloroanisole with difluoromethylating agents. The reaction mechanism involves nucleophilic substitution, where the difluoromethyl ether acts as a nucleophile attacking the electrophilic carbon on the anisole ring, resulting in the formation of 2,4-Dichloro-3-(difluoromethoxy)anisole.

Biological and Industrial Applications

The compound's mechanism of action involves its interaction with biological targets such as enzymes or receptors. The presence of halogen atoms can enhance binding affinity due to their electronegative nature, affecting enzyme activity or receptor interactions. This makes it valuable for research and industrial applications, particularly in organic synthesis and potential therapeutic uses.

Physical Constants and Handling

Relevant data regarding specific physical constants, such as melting point and boiling point, may require empirical measurement or detailed literature review for precise values. Handling and storage of the compound should follow standard safety protocols for organic chemicals.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume